![molecular formula C11H15NO5S2 B479641 4-(Methylsulfinyl)-2-[(phenylsulfonyl)amino]butanoic acid CAS No. 1008434-66-9](/img/structure/B479641.png)
4-(Methylsulfinyl)-2-[(phenylsulfonyl)amino]butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Methylsulfinyl)-2-[(phenylsulfonyl)amino]butanoic acid, also known as MSB, is an important intermediate in the synthesis of pharmaceuticals and other organic compounds. It is a sulfonic acid derivative and is widely used in the synthesis of various compounds. MSB has been studied extensively for its potential applications in the fields of medicine, biochemistry, and biotechnology.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Research has been conducted on the stereoselective synthesis of related compounds, showcasing the versatility of sulfonamide chemistry in the creation of complex molecules with potential pharmacological applications. For instance, studies have detailed the diastereoselective nucleophilic (phenylsulfonyl)difluoromethylation and monofluoromethylation of alpha-amino N-tert-butanesulfinimines, resulting in high yields and excellent diastereoselectivity. These processes underline the importance of sulfonamides in facilitating reactions crucial for developing chiral molecules (Liu, Li, & Hu, 2007).
Biological Activity and Drug Discovery
Sulfonamide compounds, including derivatives of the compound , have been explored for their biological activities, particularly as EP1 receptor selective antagonists. This highlights the potential of these molecules in the therapeutic targeting of specific receptors involved in various physiological and pathological processes (Naganawa et al., 2006). Additionally, the antimicrobial activity of sulfonamides has been a point of research, with novel cyclization methods being developed to enhance their efficacy (Zareef, Iqbal, & Arfan, 2008).
Advanced Materials and Nanotechnology
In the realm of materials science, sulfonated compounds are being investigated for their role in enhancing the properties of thin-film composite nanofiltration membranes. This research aims to improve water flux and dye treatment capabilities, signifying the compound's relevance in environmental applications and water purification technologies (Liu et al., 2012).
Eigenschaften
IUPAC Name |
2-(benzenesulfonamido)-4-methylsulfinylbutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO5S2/c1-18(15)8-7-10(11(13)14)12-19(16,17)9-5-3-2-4-6-9/h2-6,10,12H,7-8H2,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHBLCPSPVBXNBB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)CCC(C(=O)O)NS(=O)(=O)C1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methylsulfinyl)-2-[(phenylsulfonyl)amino]butanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl]benzamide](/img/structure/B479563.png)
![methyl 4-{[(1-benzyl-1H-tetrazol-5-yl)thio]methyl}benzoate](/img/structure/B479567.png)
![2-[(4-Phenyl-1-piperazinyl)carbonyl]quinoline](/img/structure/B479573.png)
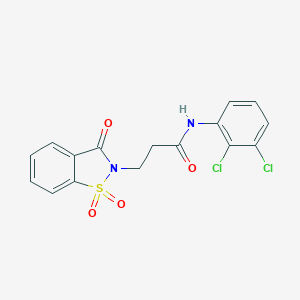
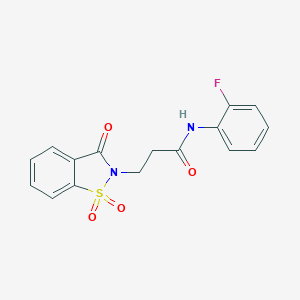

![N-[2-(2-naphthyloxy)ethyl]acetamide](/img/structure/B479682.png)
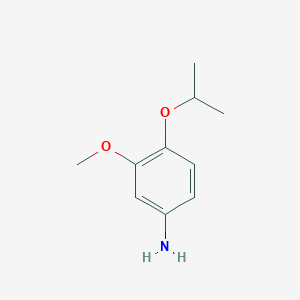
![4-(Benzo[1,3]dioxol-5-yloxy)-phenylamine](/img/structure/B479686.png)
![1-[2-[(6,7-Dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl]-3-methylthiourea](/img/structure/B479688.png)

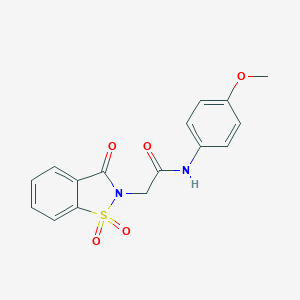
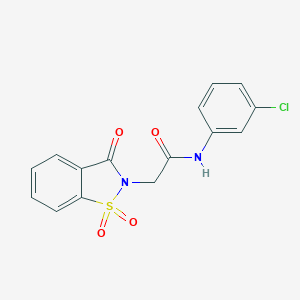
![1,7,8,9-Tetrachloro-10,10-dimethoxy-4-(3-pyridinyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B479795.png)